W146

Descripción general

Descripción

Aplicaciones Científicas De Investigación

W146 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

W146 ejerce sus efectos antagonizando selectivamente el receptor 1 de esfingosina-1-fosfato (S1P1). Este receptor está involucrado en la regulación del tráfico de células inmunitarias, la permeabilidad vascular y otros procesos fisiológicos. Al bloquear el receptor, this compound evita la internalización y la señalización aguas abajo de S1P1, lo que lleva a respuestas inmunitarias alteradas y funciones vasculares .

Compuestos Similares:

FTY720 (Fingolimod): Otro modulador del receptor S1P utilizado en el tratamiento de la esclerosis múltiple.

JTE-013: Un antagonista selectivo del receptor 2 de esfingosina-1-fosfato (S1P2).

SEW2871: Un agonista selectivo del receptor 1 de esfingosina-1-fosfato (S1P1)

Comparación: this compound es único en su alta selectividad para el receptor 1 de esfingosina-1-fosfato (S1P1) en comparación con otros compuestos similares. Si bien FTY720 y SEW2871 también se dirigen a los receptores S1P, tienen diferentes perfiles de selectividad y mecanismos de acción. JTE-013, por otro lado, se dirige a un subtipo diferente de la familia de receptores S1P, lo que hace que this compound sea distinto en su acción antagónica específica sobre S1P1 .

Análisis Bioquímico

Biochemical Properties

W146 interacts with the S1PR1, a G-protein coupled receptor involved in various cellular processes . The interaction between this compound and S1PR1 inhibits the activation of the receptor, thereby affecting the downstream signaling pathways . This interaction is selective, as this compound does not affect other subtypes of sphingosine-1-phosphate receptors .

Cellular Effects

This compound has been shown to influence various cellular processes by modulating the activity of S1PR1 . For instance, it can alleviate hyperalgesia, suppress the upregulation of certain proteins like CGRP and c-fos, and reduce the activation of microglia . These effects highlight the role of this compound in influencing cell function through its interaction with S1PR1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to S1PR1, which inhibits the activation of the receptor . This inhibition prevents the downstream signaling events mediated by S1PR1, including the phosphorylation of ERK1 and Akt . Therefore, this compound exerts its effects at the molecular level by modulating the activity of S1PR1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For example, a study showed that this compound at a dosage of 5 mg/kg could increase the entrance of hematopoietic stem progenitor cells into mouse blood circulation from the bone marrow .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a S1PR1 antagonist, it is likely involved in the sphingolipid signaling pathway .

Subcellular Localization

Given its role as a S1PR1 antagonist, it is likely to be localized at the cell membrane where S1PR1 is typically found .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de W146 implica múltiples pasos, comenzando con la preparación del intermedio clave, 3-hexilfenilamina. Este intermedio se hace reaccionar luego con varios reactivos para formar el producto final. Las condiciones de reacción suelen implicar el uso de solventes orgánicos como metanol y dimetilsulfóxido (DMSO), y las reacciones se llevan a cabo a temperaturas y condiciones de pH controladas .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para garantizar que el producto final cumpla con las especificaciones requeridas. La producción se lleva a cabo en instalaciones especializadas equipadas con las medidas de seguridad y control de calidad necesarias .

Análisis De Reacciones Químicas

Tipos de Reacciones: W146 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos amino y ácido fosfónico. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Estas reacciones a menudo involucran reactivos como agentes halogenantes y nucleófilos. Las reacciones se llevan a cabo típicamente en solventes orgánicos a temperaturas moderadas.

Reacciones de Oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio se pueden usar para oxidar this compound en condiciones controladas.

Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para las reacciones de reducción que involucran this compound

Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales existentes .

Comparación Con Compuestos Similares

FTY720 (Fingolimod): Another S1P receptor modulator used in the treatment of multiple sclerosis.

JTE-013: A selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).

SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1)

Comparison: W146 is unique in its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) compared to other similar compounds. While FTY720 and SEW2871 also target S1P receptors, they have different selectivity profiles and mechanisms of action. JTE-013, on the other hand, targets a different subtype of the S1P receptor family, making this compound distinct in its specific antagonistic action on S1P1 .

Propiedades

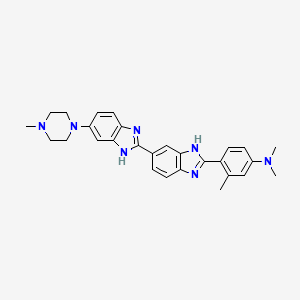

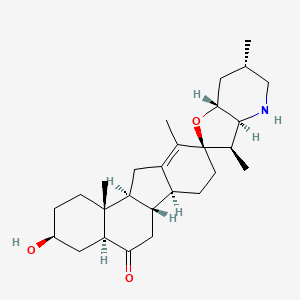

IUPAC Name |

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJRVGZWNDOOFH-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425901 | |

| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-61-7 | |

| Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is W146, and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to S1PR1 and blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P). This blockade prevents S1P-mediated downstream signaling. [, , , , , , , , , , , , , , , , , ]

Q2: How does this compound compare to other S1PR modulators, such as FTY720 (fingolimod)?

A2: Unlike FTY720, which acts as a functional antagonist by inducing S1PR1 internalization and degradation, this compound is a competitive antagonist that directly blocks S1P binding without causing receptor internalization. [, , , , , ] This difference in mechanism may result in distinct downstream effects and potentially different clinical applications.

Q3: Which cell types and tissues have shown to be affected by this compound treatment in research?

A3: Studies have investigated the effects of this compound on various cell types, including:

- Lymphocytes: this compound induces lymphopenia by blocking S1P1-mediated lymphocyte egress from lymph nodes. []

- Dendritic Cells: this compound can prevent S1P1 agonist-induced inhibition of interferon-α production in plasmacytoid dendritic cells. []

- Brain Microvascular Endothelial Cells: this compound reverses the protective effects of ozanimod (an S1PR1 agonist) against ischemia-induced injury in these cells, suggesting S1PR1 dependency in ozanimod's mechanism. []

- Renal Cortical Collecting Duct Cells: this compound blocks the inhibitory effect of S1P on aldosterone-induced epithelial sodium channel activity. []

- Retina Müller Glial Cells: this compound does not inhibit S1P-induced migration of these cells, suggesting involvement of other S1PR subtypes. []

- Human Articular Chondrocytes: this compound inhibits the anti-inflammatory effects of S1P, implicating S1P1 in mediating these effects. []

- Hepatic Stellate Cells: this compound, along with S1PR1 silencing, abrogates S1P-induced migration and fibrogenic activity. []

Q4: What is the role of S1PR1 in regulating endothelial barrier function, and how does this compound contribute to understanding this role?

A4: S1PR1 plays a crucial role in maintaining endothelial barrier integrity. [, , , ] this compound has been instrumental in dissecting the role of S1PR1 in this process. For instance, in zebrafish, this compound disrupts venous endothelial barrier integrity, mimicking the effects of S1PR1 knockdown. [] This highlights the importance of S1PR1 in regulating vascular permeability.

Q5: How does this compound affect the production of cytokines and chemokines?

A5: this compound can modulate the inflammatory response by influencing cytokine and chemokine production:

- Inhibition of Anti-inflammatory Cytokines: In a study on paclitaxel-induced neuropathic pain, this compound reduced the production of anti-inflammatory cytokines IL-10 and IL-4 in the spinal cord. []

- Induction of Pro-inflammatory Cytokines: In the same study, this compound increased the production of pro-inflammatory cytokines TNF-α and IL-1β, suggesting a shift towards a pro-inflammatory state. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided abstracts don't specify the exact molecular formula and weight of this compound, these can be determined from its chemical name, (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid. The molecular formula is C16H27N2O4P, and the molecular weight is 342.37 g/mol.

Q7: Is there any information available on the spectroscopic data or material compatibility of this compound?

A7: The provided research abstracts primarily focus on the biological activity and mechanism of action of this compound. They do not provide specific details regarding its spectroscopic data or material compatibility. Further research or manufacturer information would be necessary to obtain this data.

Q8: What are the potential therapeutic applications of this compound based on its mechanism of action?

A8: As a selective S1PR1 antagonist, this compound holds promise for therapeutic applications where blocking S1P1 signaling is beneficial. Research suggests potential applications in:

- Autoimmune Diseases: this compound's ability to induce lymphopenia suggests potential in treating autoimmune conditions, although further research is needed. []

- Neuropathic Pain: Studies indicate that this compound can attenuate neuropathic pain induced by chemotherapy agents like paclitaxel, highlighting its potential as a therapeutic target for this debilitating condition. [, ]

- Other Conditions: Researchers are exploring this compound's potential in various other conditions, including acute liver failure, diabetic nephropathy, and even stroke recovery. [, , ]

Q9: What are the key research tools and resources used in studying this compound and its effects?

A9: Research on this compound utilizes a diverse range of techniques and tools, including:

- Cell Culture Models: Researchers utilize various cell lines, including endothelial cells, lymphocytes, and neuronal cells, to investigate the cellular effects of this compound. [, , , , , ]

- Animal Models: Rodent models, such as mice and rats, are employed to study the in vivo effects of this compound in different disease models, including neuropathic pain, stroke, and acute liver failure. [, , , , ]

- Molecular Biology Techniques: Techniques like Western blotting, PCR, and immunofluorescence are used to assess protein expression, gene regulation, and cellular localization of S1PR1 and downstream signaling molecules. [, , , , , , ]

- Pharmacological Tools: Selective agonists and antagonists of different S1PR subtypes, including this compound, are essential tools for dissecting the specific roles of each receptor subtype in various biological processes. [, , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

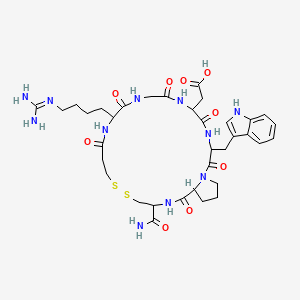

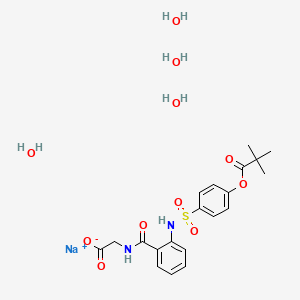

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)